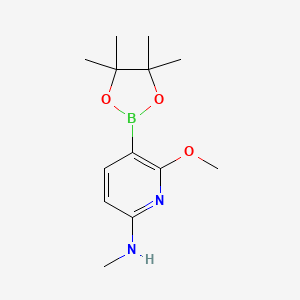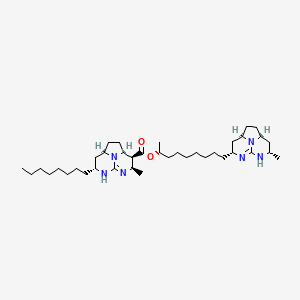![molecular formula C10H8BrN3O B13913000 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The process begins with the bromination of toluene to form 4-bromotoluene.
Triazole Ring Formation: The bromophenyl intermediate is then reacted with hydrazine hydrate and formic acid to form the triazole ring.
Aldehyde Introduction: Finally, the triazole compound is oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-methanol.
Substitution: 4-[(4-Azidophenyl)methyl]-1,2,4-triazole-3-carbaldehyde.
Scientific Research Applications
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-thione: Similar structure but with a thione group instead of an aldehyde.
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde is unique due to its aldehyde group, which allows it to participate in specific chemical reactions that other similar compounds cannot. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)5-14-7-12-13-10(14)6-15/h1-4,6-7H,5H2 |
InChI Key |
LTVNESTXSWDPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=C2C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)

![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
